molecular formula C22H28ClN3O B2583335 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide CAS No. 329779-62-6

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide

Cat. No.: B2583335
CAS No.: 329779-62-6
M. Wt: 385.94
InChI Key: IBAHJHFLDCPYOI-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide ( 329779-62-6) is a synthetic small molecule with a molecular formula of C22H28ClN3O and a molecular weight of 385.94 g/mol . It features a piperazine core substituted with a 3-chlorophenyl group, linked via an acetamide bridge to a 2-isopropyl-6-methylaniline group . This compound belongs to a class of piperazine-acetamide derivatives that are of significant interest in medicinal chemistry and pharmacological research. Piperazine-based compounds are frequently investigated for their potential to interact with the central nervous system. Related compounds in this structural family have been studied as potential atypical dopamine transporter (DAT) inhibitors, which are a target for psychostimulant abuse medications, and as selective agonists for dopamine receptor subtypes . Furthermore, structurally similar molecules incorporating the acetamide-piperazine pharmacophore have demonstrated promising in vitro antimicrobial and anticancer activities in research settings, suggesting this compound may be a valuable scaffold for developing new therapeutic agents . This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not certified for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O/c1-16(2)20-9-4-6-17(3)22(20)24-21(27)15-25-10-12-26(13-11-25)19-8-5-7-18(23)14-19/h4-9,14,16H,10-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAHJHFLDCPYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorophenyl group.

    Acetamide Formation: The final step involves the reaction of the substituted piperazine with 2-methyl-6-(propan-2-yl)phenylacetyl chloride in the presence of a base like triethylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones, alcohols, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related molecules, emphasizing substituent variations and their implications:

Compound Name / ID Key Structural Features Molecular Weight Biological Activity / Notes Evidence ID
Target Compound: 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide 3-Chlorophenylpiperazine, 2-methyl-6-isopropylphenyl acetamide ~373-400* Hypothesized CNS activity due to piperazine; isopropyl group enhances lipophilicity
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide (CAS 329929-21-7) 3-Chlorophenylpiperazine, 2-methoxy-5-methylphenyl acetamide 373.88 Direct analog; methoxy group may improve solubility but reduce membrane permeability vs. isopropyl
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Thiazole ring, urea linkage, 3-chlorophenyl group 514.2 Higher molecular weight due to thiazole; urea may confer hydrogen-bonding capacity
HC-030031 (TRPA1 antagonist) Purine-dione core, 4-(propan-2-yl)phenyl group 331.3 IC50 = 4–10 µM for TRPA1; isopropylphenyl group critical for binding
N-(1-(4-(3-Chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-benzamide (31) Benzamide tail, 3-chlorophenylpiperazine Not reported Benzamide vs. acetamide may alter metabolic stability or receptor selectivity
Suvecaltamide (INN Proposed List 122) 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide Not reported Cav channel stabilizer; trifluoroethoxy pyridine enhances CNS penetration

*Estimated based on similar compounds (e.g., CAS 329929-21-7: 373.88 g/mol).

Pharmacological and Physicochemical Insights

  • Substituents on the phenyl ring (e.g., chloro, methoxy) modulate receptor selectivity and potency .
  • Acetamide Linker : The acetamide group in the target compound contrasts with ureas (10f) or benzamides (31). Acetamides generally exhibit balanced solubility and metabolic stability compared to ureas, which may be prone to hydrolysis .
  • Aryl Substituents : The 2-methyl-6-isopropylphenyl group in the target compound likely enhances lipophilicity and blood-brain barrier penetration relative to methoxy-substituted analogs (CAS 329929-21-7) . This aligns with HC-030031’s isopropylphenyl group, critical for TRPA1 antagonism .

Biological Activity

The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C25H26ClN5OC_{25}H_{26}ClN_5O and a molecular weight of approximately 497.0 g/mol. Its structure includes a piperazine ring, which is often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC25H26ClN5O
Molecular Weight497.0 g/mol
IUPAC NameThis compound
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety allows for binding to these receptors, potentially leading to modulation of neurotransmission.

  • Serotonin Receptor Interaction : The compound may exhibit affinity for serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Modulation : Its structure suggests possible interactions with dopamine receptors, which could be beneficial in treating disorders such as schizophrenia or depression.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar piperazine derivatives. For instance, a related compound demonstrated significant antimicrobial effects against various bacterial strains using the tube dilution technique . Although specific data on the target compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy.

Anticancer Activity

In vitro studies have shown that compounds with similar structures possess anticancer properties. For example, derivatives evaluated in MTT assays exhibited varying degrees of cytotoxicity against cancer cell lines . The target compound's potential anticancer activity remains to be thoroughly investigated but could be promising based on these precedents.

Case Studies

  • Case Study 1: Anticancer Evaluation
    • Objective : To assess the anticancer activity of piperazine derivatives.
    • Method : MTT assay was used on various cancer cell lines.
    • Findings : Compounds demonstrated IC50 values indicating significant cytotoxicity compared to standard anticancer drugs .
  • Case Study 2: Antimicrobial Testing
    • Objective : To evaluate antimicrobial activity against standard pathogens.
    • Method : Tube dilution method was employed.
    • Findings : Certain derivatives showed comparable effectiveness to established antibiotics like ciprofloxacin .

Research Findings

Research indicates that compounds similar to this compound may exhibit:

  • Antimicrobial effects comparable to standard treatments.
  • Anticancer properties , with some derivatives showing promising results in preclinical models.

Q & A

Basic: What are the standard synthetic routes and purification methods for this compound?

The synthesis typically involves a multi-step approach, starting with the formation of the piperazine core followed by coupling with the substituted acetamide moiety. Key steps include:

  • Nucleophilic substitution to introduce the 3-chlorophenyl group onto the piperazine ring.
  • Amide bond formation between the piperazine intermediate and the 2-methyl-6-isopropylphenylacetic acid derivative under coupling agents like EDCI/HOBt.
  • Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How is structural characterization performed for this compound?

Characterization relies on a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks, particularly distinguishing piperazine ring protons (δ 2.8–3.5 ppm) and acetamide carbonyl signals (δ ~170 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 428.2012).
  • Infrared (IR) spectroscopy to verify amide C=O stretching (~1650 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires statistical experimental design (e.g., Response Surface Methodology):

  • Critical parameters : Temperature (60–80°C for amide coupling), solvent polarity (DMF vs. acetonitrile), and stoichiometric ratios (1.2–1.5 equivalents of piperazine derivative).
  • Process control : In-line FTIR monitoring of reaction intermediates to minimize side products like N-alkylated byproducts .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Discrepancies in bioassay results (e.g., IC₅₀ values) may arise from:

  • Assay variability : Compare protocols for receptor-binding assays (e.g., cell membrane preparation methods, radioligand purity).
  • Structural analogs : Cross-reference activity of derivatives like N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide to identify SAR trends .
  • Computational validation : Use molecular docking (AutoDock Vina) to assess binding affinity consistency across receptor conformers .

Advanced: What computational tools are recommended for predicting reactivity or metabolic pathways?

  • Reaction path search : Quantum mechanical calculations (Gaussian 16) to model intermediates in piperazine ring functionalization.
  • ADME prediction : SwissADME or pkCSM to estimate metabolic stability, focusing on cytochrome P450 interactions (e.g., CYP3A4-mediated N-dealkylation) .

Basic: What in vitro assays are suitable for evaluating biological activity?

  • Receptor profiling : Radioligand displacement assays (e.g., dopamine D2/D3 or serotonin 5-HT1A receptors) with membrane preparations from HEK293T cells.
  • Cytotoxicity screening : MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to assess safety margins .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Scaffold modifications : Introduce substituents at the piperazine para-position (e.g., nitro, methoxy) or vary the acetamide’s aryl group (e.g., 4-ethylphenyl).
  • Bioisosteric replacement : Replace the isopropyl group with cyclopropyl to evaluate steric effects on receptor binding .

Basic: What methods assess the compound’s stability under storage conditions?

  • Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • HPLC-UV/PDA analysis : Monitor degradation products (e.g., hydrolyzed acetamide or oxidized piperazine) over 4-week intervals .

Advanced: How are conflicting spectral data (e.g., NMR shifts) resolved?

  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in aromatic regions.
  • X-ray crystallography : Confirm absolute configuration if chiral centers are present (e.g., R/S isomerism in the isopropyl group) .

Advanced: What strategies identify and quantify synthetic impurities?

  • LC-MS/MS : Detect trace impurities (e.g., N-acetylated byproducts) using a C18 column and 0.1% formic acid in acetonitrile/water.
  • Mechanistic studies : Probe side reactions via kinetic isotope effects (²H/¹H) during piperazine alkylation .

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